2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide: is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a pivalamide moiety. This compound is part of the tetrazole family, known for their diverse biological and pharmaceutical applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amines, Triethyl Orthoformate, and Sodium Azide Method: This method involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Ytterbium(III) triflate.
Diazotizing Reagent Method: The use of diazotizing reagent such as fluorosulfonyl azide enables the synthesis of tetrazoles under mild conditions.
Nitriles and Sodium Azide Method: The reaction of nitriles with sodium azide in the presence of zinc salts as catalysts.
Industrial Production Methods: Industrial production often employs the nitriles and sodium azide method due to its broad scope and efficiency. The reaction is typically carried out in water with zinc salts as catalysts, providing a high yield of the desired tetrazole derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrazoles can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles are known to participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide is used as a precursor in the synthesis of more complex tetrazole derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: Tetrazole derivatives, including n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide, exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties . They are also explored for their potential use in drug design and development due to their ability to mimic carboxylic acids .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways . The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Oteseconazole: An antifungal agent that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal with a similar mechanism of action to oteseconazole.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: A xanthine oxidase inhibitor with significant therapeutic potential.
Uniqueness: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its pivalamide moiety provides additional stability and lipophilicity, enhancing its potential as a drug candidate .
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)11(18)14-9-4-6-10(7-5-9)17-8-13-15-16-17/h4-8H,1-3H3,(H,14,18) |
InChI Key |
OPHFIZLBIDRCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.